molecular formula C13H18N2O3S B2856467 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide CAS No. 921559-07-1

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide

Cat. No.: B2856467
CAS No.: 921559-07-1
M. Wt: 282.36
InChI Key: MLRAUDMVMBUXTH-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide typically involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide. This process can be achieved under mild conditions without the need for metals or photo-redox catalysts . The reaction mechanism often involves radical cyclization followed by the insertion of sulfur dioxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1-methyl-2-oxoindolin-5-yl)propane-1-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9(2)8-19(17,18)14-11-4-5-12-10(6-11)7-13(16)15(12)3/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRAUDMVMBUXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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